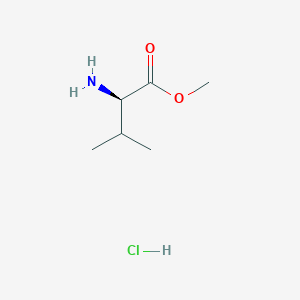

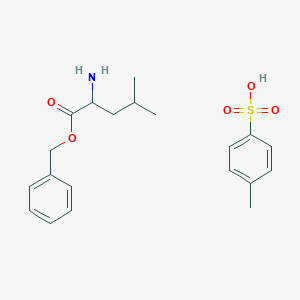

H-DL-Leu-Obzl p-tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“H-DL-Leu-Obzl p-tosylate” is a chemical compound with the CAS Number: 200123-51-9 . Its IUPAC name is benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate . The compound has a molecular weight of 393.5 .

Molecular Structure Analysis

The InChI code for “H-DL-Leu-Obzl p-tosylate” is 1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis

“H-DL-Leu-Obzl p-tosylate” has a molecular weight of 393.5 . It is recommended to be stored at a temperature between 28 C .Applications De Recherche Scientifique

High-Throughput Screening

Quantitative high-throughput screening (qHTS) is a method that identifies modulators of molecular targets across large chemical libraries. It generates concentration-response curves for thousands of compounds in a single experiment, providing a comprehensive overview of chemical structures and biological activities. This method is precise, refractory to sample preparation variations, and capable of identifying compounds with a wide range of activities, making it invaluable for chemical genomics and accelerating drug discovery (Inglese et al., 2006).

Ligand-Directed Tosyl Chemistry

Ligand-directed tosyl (LDT) chemistry is a novel technique for modifying native proteins by various chemical probes with high specificity in biological settings, including in vitro, in living cells, and in vivo. This approach enables the creation of semisynthetic proteins directly in cellular contexts for analysis and imaging of intracellular biological processes. The LDT chemistry has been used to study protein labeling in vivo, demonstrating its potential as a tool for biological and biomedical research (Tsukiji & Hamachi, 2014; Tsukiji et al., 2009).

Dynamic Light Scattering for Protein Studies

Dynamic light scattering (DLS) is a powerful tool for studying the diffusion behavior of macromolecules in solution, which is crucial for understanding protein-small molecule interactions. DLS is used to study the homogeneity of proteins, nucleic acids, and their complexes, as well as protein-small molecule interactions, offering valuable insights into molecular dynamics and interactions that could be relevant for studying compounds like "H-DL-Leu-Obzl p-tosylate" (Stetefeld et al., 2016).

Applications in Structural Biology and Chemistry

High-field electron paramagnetic resonance (EPR) and NMR spectroscopy are critical in structural biology for studying complex molecules and their interactions. These techniques provide insights into the structure and dynamics of proteins and other macromolecules, which are essential for understanding the molecular basis of disease and for drug discovery. EPR and NMR have been used extensively to study protein-ligand interactions, protein folding, and dynamics, which could be applied to research involving "H-DL-Leu-Obzl p-tosylate" (Bennati & Prisner, 2005; Tugarinov & Kay, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl 2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQGHKVYLQBJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513205 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-DL-Leu-Obzl p-tosylate | |

CAS RN |

200123-51-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.